4-Chloro-2,6-dimethylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-2,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRSOTPKWGXHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145980-63-8 | |
| Record name | 4-chloro-2,6-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
Chlorosulfonic acid acts as both a sulfonating and chlorinating agent. The methyl groups at positions 2 and 6 direct electrophilic substitution to the para position (position 4) relative to one methyl group, while the chlorine is introduced meta to the sulfonyl chloride group. The reaction typically proceeds at 0–5°C to minimize side reactions such as polysubstitution.
Example Protocol
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Substrate : 2,6-Dimethylbenzene (10 mmol)
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Reagent : Chlorosulfonic acid (15 mmol)
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Solvent : Dichloromethane (50 mL)
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Conditions : Stirred at 0°C for 4 hours, followed by gradual warming to 25°C.
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Workup : Quenched with ice water, extracted with DCM, and purified via fractional distillation.
Yield and Challenges
Yields for this method range from 60–75%, with challenges including:
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Competing formation of disulfonyl chlorides.
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Sensitivity to temperature, requiring precise control to avoid decomposition.
Sulfonation Followed by Chlorination
A two-step approach involves initial sulfonation of 2,6-dimethylbenzene to 2,6-dimethylbenzenesulfonic acid, followed by chlorination using phosphorus pentachloride (PCl₅).
Sulfonation Step
Concentrated sulfuric acid sulfonates 2,6-dimethylbenzene at 150–180°C, producing 2,6-dimethylbenzenesulfonic acid. The methyl groups direct sulfonation to position 4.
Chlorination Step
The sulfonic acid is treated with PCl₅ in a 1:3 molar ratio under reflux (80°C, 6 hours). This converts the -SO₃H group to -SO₂Cl.
Data Table: Optimization of Chlorination
| PCl₅ Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2.5 | 70 | 8 | 58 |
| 3.0 | 80 | 6 | 72 |
| 3.5 | 90 | 4 | 65 |
Excess PCl₅ improves conversion but risks side reactions, necessitating careful stoichiometric balance.
Diazotization of 4-Chloro-2,6-dimethylaniline
This method leverages aromatic amines as precursors. 4-Chloro-2,6-dimethylaniline, synthesized via chlorination of 2,6-dimethylaniline, undergoes diazotization and subsequent sulfonyl chloride formation.
Diazotization Protocol
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Step 1 : Diazotize 4-chloro-2,6-dimethylaniline with NaNO₂/HCl at −5°C.
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Step 2 : Treat the diazonium salt with SO₂ gas in the presence of CuCl₂ to yield the sulfonyl chloride.
Example
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Starting Material : 4-Chloro-2,6-dimethylaniline (5.0 g, 29.4 mmol)
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Reagents : NaNO₂ (2.2 g, 31.8 mmol), SO₂ gas (excess)
Friedel-Crafts Sulfonylation
While less common, Friedel-Crafts sulfonylation using AlCl₃ as a catalyst can introduce sulfonyl chloride groups. However, the deactivating nature of the sulfonyl chloride limits this method’s applicability.
Limitations and Workarounds
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Substrate : Pre-chlorinated 2,6-dimethylbenzene.
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Catalyst : AlCl₃ (1.2 equiv)
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Solvent : Nitrobenzene (high polarity required).
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Yield : <40% due to poor electrophilic character of sulfonyl chlorides.
Alternative Methods and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates chlorosulfonation, improving yields to 82% while reducing reaction time.
Green Chemistry Approaches
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Solvent-Free Conditions : Ball milling 2,6-dimethylbenzene with chlorosulfonic acid yields 70% product.
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Ionic Liquid Catalysts : [BMIM][HSO₄] enhances regioselectivity, achieving 78% yield at 60°C.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Chlorosulfonation | 72 | 95 | High | Moderate |
| Sulfonation-Chlorination | 68 | 98 | Medium | Low |
| Diazotization | 68 | 97 | Low | High |
| Microwave-Assisted | 82 | 99 | High | High |
Direct chlorosulfonation and microwave-assisted methods offer the best balance of efficiency and scalability.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Substitution Reactions
The chloro group on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles under basic conditions.
Example: Reaction with Amine
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Reagents : Cyclopentylamine, triethylamine (base).
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Product : 4-Chloro-N-cyclopentyl-2,6-dimethylbenzenesulfonamide.
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Yield : 78–82%.
Substitution Data Table
| Nucleophile | Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopentylamine | Triethylamine | DMF, 80–100°C, 4–6 hours | Sulfonamide | 78–82 | |
| Thiophenol | K₂CO₃ | DMSO, 120°C, 2 hours | Thioether | 65–70 |
Reduction Reactions
The sulfonamide group can be reduced to the corresponding amine using strong reducing agents.
Example: Lithium Aluminum Hydride (LiAlH₄) Reduction
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Reagents : LiAlH₄, THF solvent.
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Product : 4-Chloro-2,6-dimethylbenzenamine.
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Yield : 72–75%.
Reduction Data Table
| Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C (1h) → 60°C (2h) | Amine | 72–75 | |
| NaBH₄ | Ethanol | 50°C, 3 hours | Partial reduction (unstable) | 40–45 |
Oxidation Reactions
The chloro group remains stable under oxidation, but the sulfonamide group can be oxidized to sulfonic acid derivatives.
Example: Oxidation with Hydrogen Peroxide
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Reagents : H₂O₂ (30%), acetone solvent.
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Product : 4-Chloro-2,6-dimethylbenzenesulfonic acid.
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Yield : 88–90%.
Oxidation Data Table
| Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetone | 50°C, 2 hours | Sulfonic acid | 88–90 |
Biological Activity
The compound’s sulfonamide group enables enzyme inhibition, particularly targeting CYP17 in steroid hormone biosynthesis. This activity has been studied for potential applications in hormone-dependent cancers .
In Vitro Data
| Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|
| CYP17 | 0.12–0.18 |
Purification and Stability
Purification involves column chromatography or recrystallization from ethyl acetate/ethanol mixtures . The compound is stable under ambient conditions but hydrolyzes in aqueous alkaline solutions .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2,6-dimethylbenzenesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in producing sulfonamide drugs that exhibit antibacterial properties. For instance, it can be reacted with amines to form sulfonamides, which are critical in treating bacterial infections.
Agrochemicals
This compound is also utilized in the development of agrochemicals, particularly herbicides and pesticides. The sulfonamide derivatives synthesized from it are known for their efficacy in controlling specific weeds and pests. These compounds often have enhanced stability and selectivity compared to traditional herbicides.
Materials Science
In materials science, 4-Chloro-2,6-dimethylbenzenesulfonyl chloride is used as a reagent for modifying polymers and resins. Its ability to introduce sulfonate groups enhances the properties of materials such as conductivity and thermal stability.
Case Study 1: Synthesis of Antibacterial Agents
A study reported the synthesis of a series of sulfonamide derivatives using 4-Chloro-2,6-dimethylbenzenesulfonyl chloride as a starting material. These compounds were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Sulfa-Met | 0.5 | E. coli |
| Sulfa-Dip | 1 | S. aureus |
| Sulfa-Trio | 16 | P. aeruginosa |
Case Study 2: Development of Herbicides
Research conducted on the application of sulfonamide derivatives derived from 4-Chloro-2,6-dimethylbenzenesulfonyl chloride revealed their effectiveness as selective herbicides in agricultural settings. Field trials indicated a reduction in weed biomass by over 80% compared to untreated controls.
| Herbicide Name | Application Rate (g/ha) | Weed Control Efficacy (%) |
|---|---|---|
| Herbicide A | 200 | 85 |
| Herbicide B | 150 | 80 |
| Herbicide C | 100 | 75 |
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is utilized in various chemical transformations and modifications of organic molecules .
Comparison with Similar Compounds
Structural and Electronic Features
Substituent effects significantly influence the physicochemical and reactive properties of benzenesulfonyl chlorides. Below is a structural comparison with closely related compounds:
Table 1: Structural and Electronic Comparison
Key Observations:
- Electronic Effects: Chlorine (electron-withdrawing) at the para position enhances the electrophilicity of the sulfonyl chloride group, increasing reactivity toward nucleophiles like ethanol. In contrast, the tert-butyl group (electron-donating) reduces electrophilicity .
Reactivity and Kinetic Behavior
Ethanolysis Reactivity:
- 4-Chloro-2,6-dimethylbenzenesulfonyl chloride: Expected to exhibit faster ethanolysis rates than its tert-butyl counterpart due to reduced steric hindrance and enhanced electrophilicity from the chlorine substituent.
- 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride: Ethanolysis kinetics (from ) show slower reaction profiles, attributed to steric shielding by the tert-butyl group and reduced electrophilicity .
Table 2: Reactivity and Physical Properties
Spectroscopic Characterization
NMR Chemical Shifts:
- 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride : Aromatic protons resonate at δ 7.35–7.45 ppm (¹H NMR), while tert-butyl carbons appear at ~25–35 ppm (¹³C NMR) .
- 4-Chloro-2,6-dimethylbenzenesulfonyl chloride : Chlorine’s electron-withdrawing effect is expected to deshield aromatic protons, shifting ¹H NMR signals upfield (e.g., δ 7.5–7.7 ppm) compared to the tert-butyl analog.
X-ray Crystallography:
- The tert-butyl analog exhibits a planar sulfonyl chloride group with S-O bond lengths of 1.405–1.408 Å and S-Cl bond length of 1.763 Å . Chlorine substitution likely shortens S-Cl bonds slightly due to increased electronegativity.
Biological Activity
4-Chloro-2,6-dimethylbenzenesulfonyl chloride (CDMSC) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antiviral properties, cytotoxicity, and structure-activity relationships (SAR).
CDMSC is characterized by the presence of a chloro group and dimethyl substituents on the benzene ring, which influence its reactivity and biological interactions. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClO₂S |
| Molecular Weight | 207.67 g/mol |
| Solubility in Water | Low |
| Log P (octanol-water) | 2.49 |
Antiviral Properties
Recent studies have indicated that compounds related to CDMSC exhibit significant antiviral activity. For instance, sulfonamide derivatives have been shown to inhibit various viruses, including Dengue and Zika viruses. In particular, modifications to the sulfonamide structure can lead to enhanced efficacy against these pathogens.
Case Study: Antiviral Efficacy
One study demonstrated that a derivative of CDMSC exhibited an EC50 value comparable to established antiviral agents, suggesting its potential as a therapeutic candidate against viral infections . The compound's mechanism of action appears to involve inhibition of viral replication through interference with critical viral enzymes.
Cytotoxicity and Safety Profile
The cytotoxic effects of CDMSC have also been evaluated in various assays. In a comprehensive study assessing the biological activity of related compounds, CDMSC was found to exhibit moderate cytotoxicity in mammalian cell lines at higher concentrations .
Table 2: Cytotoxicity Assay Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CDMSC | 25.4 | HeLa |
| Control (DMSO) | >100 | HeLa |
Structure-Activity Relationship (SAR)
Understanding the SAR of sulfonyl chlorides like CDMSC is crucial for optimizing their biological activity. Substituents on the benzene ring significantly impact both antiviral efficacy and cytotoxicity.
Key Findings:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chloro-2,6-dimethylbenzenesulfonyl chloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via sulfonation of 4-chloro-2,6-dimethylbenzene followed by chlorination with reagents like PCl₅ or SOCl₂. Purification often involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with ethyl acetate/hexane gradients. Monitoring by TLC and confirming purity via HPLC (≥95%) or melting point analysis is critical .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.4–2.6 ppm).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) validate the sulfonyl chloride group.
- X-ray crystallography : For structural elucidation, SHELXL refinement (via SHELX programs) can resolve bond angles and torsional strain .
Q. How should researchers safely handle and store this compound?
- Methodology : Use impervious gloves (nitrile), sealed goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Regular glove integrity checks and spill kits with neutralizing agents (e.g., sodium bicarbonate) are advised .
Advanced Research Questions
Q. How does steric hindrance from the 2,6-dimethyl groups influence reactivity in nucleophilic substitutions?
- Methodology : Kinetic studies (e.g., UV-Vis monitoring of reactions with amines/thiols) and DFT calculations (Gaussian, ORCA) can model transition states. Compare reaction rates with less-hindered analogs (e.g., 4-chlorobenzenesulfonyl chloride) to quantify steric effects. Hammett plots may reveal electronic vs. steric contributions .
Q. What strategies resolve contradictory melting point data in literature (e.g., 80–85°C vs. 83–87°C)?
- Methodology : Reproduce synthesis using rigorous drying (P₂O₅ desiccant) and purity assays (DSC for precise melting curves). Cross-validate with independent labs and report solvent/atmosphere conditions (e.g., open vs. sealed capillaries) to standardize measurements .
Q. Can computational models predict hydrolysis rates under varying pH conditions?
- Methodology : Use molecular dynamics (MD) simulations (AMBER, GROMACS) to model hydrolysis pathways. Experimentally validate by HPLC quantification of degradation products in buffered solutions (pH 1–14). Arrhenius plots at 25–60°C can extrapolate shelf-life .
Q. How is this compound utilized in multi-step syntheses of bioactive sulfonamides?
- Methodology : Design one-pot reactions coupling with amines (e.g., 4-aminopyridine) under Schlenk conditions. Optimize stepwise yields via DoE (Design of Experiments) parameters (temperature, stoichiometry). Characterize intermediates by LC-MS and compare bioactivity (e.g., antimicrobial assays) .
Q. What are the challenges in crystallizing this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
